REACTION_CXSMILES
|
C([CH:3]1[CH2:7][CH2:6][N:5]([CH2:8][C:9]([NH2:11])=[O:10])[C:4]1=[O:12])C.[CH:13]([N:16]([CH3:20])[CH2:17][CH2:18]N)([CH3:15])[CH3:14]>>[CH3:20][N:16]([CH:13]([CH3:15])[CH3:14])[CH2:17][CH2:18][NH:11][C:9](=[O:10])[CH2:8][N:5]1[CH2:6][CH2:7][CH2:3][C:4]1=[O:12]
|
Name
|
ethyl 2-oxo-1-pyrrolidineacetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1C(N(CC1)CC(=O)N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CCN)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC(CN1C(CCC1)=O)=O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |